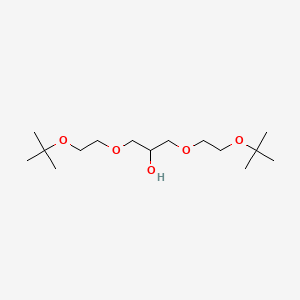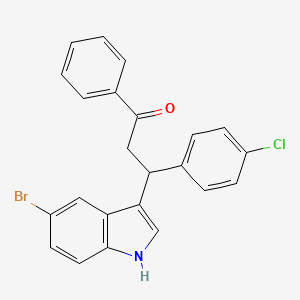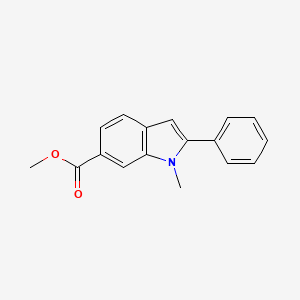![molecular formula C9H9N5O2 B14190848 N-Methyl-N'-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea CAS No. 873795-60-9](/img/structure/B14190848.png)
N-Methyl-N'-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N’-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea is a chemical compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties . The unique structure of N-Methyl-N’-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea makes it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
The synthesis of N-Methyl-N’-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea typically involves the condensation of 2-acetaminonicotinic acid with a primary amine, followed by cyclization . Another method includes the reaction of 2-aminonicotinic acid with acetic acid and a primary amine . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-Methyl-N’-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: Substitution reactions can occur at the methyl or urea groups, often using halogenating agents or nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N’-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Methyl-N’-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea involves its interaction with specific molecular targets. It acts as an inhibitor of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
N-Methyl-N’-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea is unique due to its specific structure and biological activities. Similar compounds include:
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: These compounds are notable for their tyrosine kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine derivatives: Exhibiting a range of biological activities, including anti-inflammatory and analgesic effects.
Eigenschaften
CAS-Nummer |
873795-60-9 |
|---|---|
Molekularformel |
C9H9N5O2 |
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
1-methyl-3-(4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)urea |
InChI |
InChI=1S/C9H9N5O2/c1-10-9(16)14-8-12-6-5(7(15)13-8)3-2-4-11-6/h2-4H,1H3,(H3,10,11,12,13,14,15,16) |
InChI-Schlüssel |
VMWLNANSBBGLIF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NC1=NC2=C(C=CC=N2)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole](/img/structure/B14190779.png)
![Bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-diphenylstannane](/img/structure/B14190786.png)
![N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14190794.png)
![N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B14190803.png)
![2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile](/img/structure/B14190804.png)




![5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B14190838.png)
![5-Bromo-5'-{[4-(methylsulfanyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B14190852.png)

